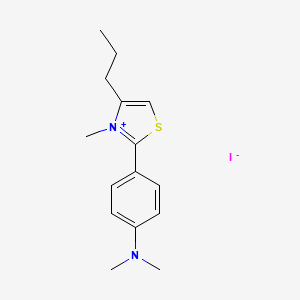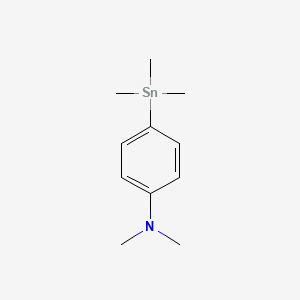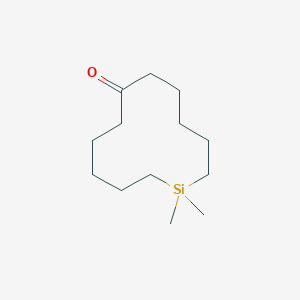
1,1-Dimethyl-1-silacyclododecan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-1-silacyclododecan-7-one is a unique organosilicon compound characterized by a twelve-membered ring structure incorporating a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-1-silacyclododecan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylchlorosilane with a suitable diene, followed by intramolecular cyclization. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and are conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dimethyl-1-silacyclododecan-7-one can undergo various chemical reactions, including:
Oxidation: The silicon atom in the compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include silanol, siloxane, alcohol derivatives, and various substituted silacyclododecanones.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-1-silacyclododecan-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in understanding silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which 1,1-Dimethyl-1-silacyclododecan-7-one exerts its effects involves interactions with molecular targets, such as enzymes or receptors, depending on the specific application. The silicon atom in the compound can form stable bonds with various functional groups, facilitating its incorporation into larger molecular structures. The pathways involved often include nucleophilic or electrophilic attack on the silicon atom, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
1,1-Dimethyl-1-silacyclohexane: A smaller ring analog with similar chemical properties but different reactivity due to ring strain.
1,1-Dimethyl-1-silacyclooctane: Another ring analog with intermediate ring size and properties.
1,1-Dimethyl-1-silacyclododecane: A compound with a similar ring size but lacking the carbonyl group, leading to different reactivity and applications.
Uniqueness: 1,1-Dimethyl-1-silacyclododecan-7-one is unique due to its twelve-membered ring structure incorporating a silicon atom and a carbonyl group
Propiedades
Número CAS |
23225-69-6 |
|---|---|
Fórmula molecular |
C13H26OSi |
Peso molecular |
226.43 g/mol |
Nombre IUPAC |
1,1-dimethyl-silacyclododecan-7-one |
InChI |
InChI=1S/C13H26OSi/c1-15(2)11-7-3-5-9-13(14)10-6-4-8-12-15/h3-12H2,1-2H3 |
Clave InChI |
RUHLALGZCVEPCY-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CCCCCC(=O)CCCCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,9,10,11-Tetrahydro-7h-benzo[a]carbazole](/img/structure/B14714648.png)
![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)
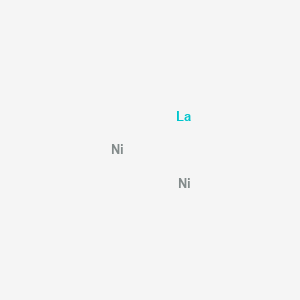
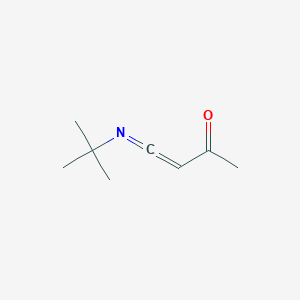
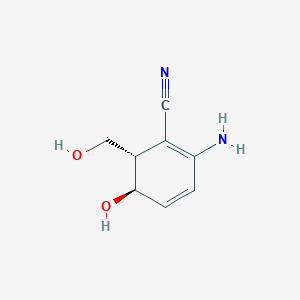
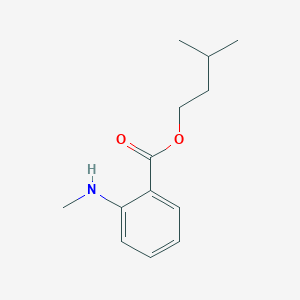


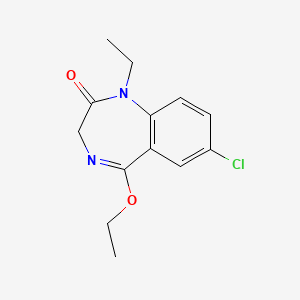
![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)


